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  • Product: Methyl 2-(benzyloxy)-5-bromobenzoate
  • CAS: 860000-78-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of Methyl 2-(benzyloxy)-5-bromobenzoate

This technical guide provides a comprehensive overview of the molecular weight and structural analysis of Methyl 2-(benzyloxy)-5-bromobenzoate, a key chemical intermediate. Designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular weight and structural analysis of Methyl 2-(benzyloxy)-5-bromobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties and outlines detailed methodologies for its structural characterization. The synthesis of accurate analytical data is paramount for ensuring the quality, efficacy, and safety of downstream applications.

Core Molecular Attributes

A precise understanding of the molecular formula and weight is the foundation of all subsequent analytical work. These core attributes are critical for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric interpretations.

PropertyValueSource
Molecular Formula C₁₅H₁₃BrO₃PubChem[1]
Molecular Weight 321.16 g/mol PubChem[1]
Exact Mass 320.00481 DaPubChem[1]
IUPAC Name methyl 5-bromo-2-(phenylmethoxy)benzoatePubChem[1]
Canonical SMILES COC(=O)C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2PubChem[1]
CAS Number 860000-78-8PubChem[1]

The presence of a bromine atom is a key feature, influencing the isotopic pattern observed in mass spectrometry and contributing significantly to the overall molecular weight. The benzyloxy and methyl benzoate moieties introduce specific functionalities that are readily identifiable through various spectroscopic techniques.

Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of Methyl 2-(benzyloxy)-5-bromobenzoate. The following workflow represents a robust and self-validating system for characterization.

Caption: A logical workflow for the synthesis, purification, and comprehensive structural analysis of Methyl 2-(benzyloxy)-5-bromobenzoate.

Spectroscopic Characterization Protocols

The following sections detail the experimental protocols and expected outcomes for the primary spectroscopic techniques used to characterize Methyl 2-(benzyloxy)-5-bromobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum, potentially using techniques like DEPT to aid in distinguishing between CH, CH₂, and CH₃ groups.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the range of 7.3-7.5 ppm.

    • The protons on the brominated benzene ring will exhibit distinct signals, with their chemical shifts and coupling patterns dictated by the substitution pattern.

    • A characteristic singlet for the benzylic methylene (-OCH₂-) protons is expected around 5.1-5.3 ppm.

    • A singlet corresponding to the methyl ester (-OCH₃) protons will be observed, typically around 3.9 ppm.

  • ¹³C NMR:

    • The carbonyl carbon of the ester will resonate at approximately 165-170 ppm.

    • Aromatic carbons will appear in the 110-160 ppm region.

    • The benzylic carbon will be found around 70 ppm.

    • The methyl ester carbon will be observed at approximately 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and can offer insights into the structure through fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Acquire the mass spectrum in positive ion mode.

Expected Spectral Features:

  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • The molecular ion peak [M+H]⁺ or [M+Na]⁺ will be observed, confirming the molecular weight of 321.16 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester functional group.

  • Absorptions in the 1450-1600 cm⁻¹ region are indicative of C=C stretching in the aromatic rings.

  • C-O stretching bands will be present in the 1000-1300 cm⁻¹ range.

  • C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Synthesis and Purity

While this guide focuses on analysis, it is important to note that the purity of the analyte is critical for obtaining clean and interpretable data. The synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate can be achieved through various synthetic routes, often involving the benzylation of a substituted methyl salicylate or the esterification of the corresponding carboxylic acid.

Illustrative Synthetic Pathway:

Caption: A representative synthetic route to Methyl 2-(benzyloxy)-5-bromobenzoate via Williamson ether synthesis.

Following synthesis, purification is typically achieved using techniques such as column chromatography. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), which can also serve as an orthogonal technique to confirm the identity of the compound when compared against a reference standard.

Conclusion

The structural analysis and molecular weight determination of Methyl 2-(benzyloxy)-5-bromobenzoate are achieved through a synergistic application of NMR, MS, and IR spectroscopy. This comprehensive approach ensures a high degree of confidence in the identity and purity of this important chemical intermediate, which is essential for its successful application in research and development.

References

  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 2-(benzyloxy)-5-bromobenzoate

Executive Summary This guide details the optimized protocol for the palladium-catalyzed cross-coupling of Methyl 2-(benzyloxy)-5-bromobenzoate (CAS: 860000-78-8) with aryl boronic acids.[1] This scaffold serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of Methyl 2-(benzyloxy)-5-bromobenzoate (CAS: 860000-78-8) with aryl boronic acids.[1] This scaffold serves as a critical intermediate in the synthesis of biaryl salicylic acid derivatives, often employed in the development of kinase inhibitors and anti-inflammatory agents.

The core challenge in this transformation is chemoselectivity : preserving the base-sensitive methyl ester moiety while ensuring complete oxidative addition at the electron-rich C5-bromine position.[1] This protocol utilizes a mild base/solvent system to suppress saponification and employs a bidentate phosphine ligand to drive the catalytic cycle.

Substrate Analysis & Mechanistic Insight[2]

Structural Considerations

The substrate features three distinct functional groups with orthogonal reactivity:

  • C5-Bromide: The electrophilic site for Pd(0) insertion. It is located para to the benzyloxy group (EDG) and meta to the methyl ester (EWG). The strong electron-donating effect of the para-alkoxy group increases electron density at the C-Br bond, potentially raising the activation energy for oxidative addition compared to electron-deficient aryl halides.[1]

  • C1-Methyl Ester: Susceptible to hydrolysis (saponification) under aqueous basic conditions (pH > 10) or nucleophilic attack.[1]

  • C2-Benzyloxy Ether: A robust phenol protecting group, stable to basic Suzuki conditions but cleavable via hydrogenolysis (Pd/C, H₂) or Lewis acids (BBr₃).

The Chemoselectivity Challenge

Standard Suzuki conditions often employ strong bases like NaOH or NaOEt. For this substrate, such bases will rapidly hydrolyze the methyl ester to the carboxylate (Acid), complicating purification and altering the synthetic route.

Solution: Use Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) . These bases provide sufficient basicity to activate the boronic acid (forming the boronate 'ate' complex) but are less nucleophilic toward the ester than hydroxides or alkoxides.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + Substrate Int1 Ar-Pd(II)-Br Complex OxAdd->Int1 TransMet Transmetallation (Base Activated) Int1->TransMet + Ar'-B(OH)3 + Base Int2 Diaryl-Pd(II) Complex TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition step, which is modulated by the electron-donating benzyloxy group.[1]

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate Methyl 2-(benzyloxy)-5-bromobenzoateElectrophile
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)Catalyst
Base K₃PO₄ (Tribasic, 2.0 - 3.0 equiv)Activator
Solvent 1,4-Dioxane / Water (4:1 v/v)Reaction Medium
Atmosphere Nitrogen or Argon (Inert)Oxidation Prevention

Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand (dppf) prevents


-hydride elimination (not an issue here) and, more importantly, creates a wide bite angle that accelerates reductive elimination. It is robust and air-stable compared to Pd(PPh₃)₄.[1]
Step-by-Step Methodology
Step 1: Setup (Inert Atmosphere)
  • Oven-dry a 25 mL round-bottom flask or microwave vial.

  • Add Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 equiv, e.g., 321 mg, 1.0 mmol).

  • Add the Aryl Boronic Acid (1.2 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Seal the vessel with a septum.

  • Evacuate and backfill with Nitrogen (x3) to remove oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Step 2: Solvent & Base Addition [1]
  • Prepare a degassed solution of 1,4-Dioxane and Water (4:1 ratio). Sparge with nitrogen for 15 mins.

  • Add the solvent mixture (concentration ~0.1 M to 0.2 M relative to bromide) via syringe.

  • Add K₃PO₄ (3.0 equiv). If using solid base, it can be added in Step 1. If using a pre-dissolved aqueous solution, add it now.

    • Note: Solid anhydrous K₃PO₄ in wet dioxane is often preferred to minimize ester hydrolysis rates compared to fully aqueous base solutions.

Step 3: Reaction
  • Heat the mixture to 80°C - 90°C in an oil bath or heating block.

  • Monitor by TLC or LC-MS at 2 hours.

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (4:1). The product will typically be more polar than the starting bromide but less polar than the boronic acid.

    • Target: >95% consumption of the bromide.

Step 4: Workup & Purification
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.[2]

  • Separate phases.[2] Extract aqueous layer 2x with EtOAc.[2]

  • Wash combined organics with Brine (saturated NaCl) to remove residual boronic salts.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 20% EtOAc in Hexanes.

Workup & Troubleshooting Logic

WorkupFlow Start Crude Reaction Mixture Check LC-MS Check: Is Ester Intact? Start->Check Hydrolysis Issue: Ester Hydrolyzed (Acid formed) Check->Hydrolysis [M-14] detected Intact Ester Intact Check->Intact Target Mass Remedy1 Remedy: Re-esterify (MeOH/H2SO4) or use weaker base (K3PO4) next time Hydrolysis->Remedy1 Filter Filter through Celite (Remove Pd black) Intact->Filter Extract Phase Separation (EtOAc / Water) Filter->Extract Silica Silica Gel Chromatography Extract->Silica

Figure 2: Decision tree for workup and troubleshooting ester stability.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition is slow due to electron-rich ring.[1]Switch to XPhos Pd G2 or Pd(tBu₃P)₂ (more active catalysts). Increase temp to 100°C.
Ester Hydrolysis Base is too strong or reaction time too long.Switch from K₂CO₃ to K₃PO₄ or NaHCO₃ . Reduce water ratio (use Toluene/Water 10:1).
Protodeboronation Boronic acid instability.Add excess boronic acid (1.5 - 2.0 equiv).[1] Use Boronic Ester (Pinacol) instead of Acid.
Homocoupling Oxygen presence.[3]Rigorous degassing (Freeze-Pump-Thaw).[1]

References

  • Preparation of Methyl 2-(benzyloxy)

    • Source: PubChem CID 44828933.[4]

    • URL:[Link][1]

  • General Suzuki Coupling Conditions for Esters

    • Source: Organic Chemistry Portal - Suzuki Coupling.[1]

    • URL:[Link]

  • Base Sensitivity in Suzuki Coupling: Source:Chemical Reviews 1995, 95, 7, 2457–2483 (Miyaura & Suzuki). Context: Discusses the role of base and hydrolysis side reactions.
  • Synthesis of Salicylic Acid Derivatives

    • Source: BenchChem Application Notes.[5]

Sources

Application

Application Notes and Protocols for the Deprotection of Methyl 2-(benzyloxy)-5-bromobenzoate

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the conditions for the deprotection of the benzyl group in Methyl 2-(benzylox...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the conditions for the deprotection of the benzyl group in Methyl 2-(benzyloxy)-5-bromobenzoate, a common intermediate in organic synthesis. This document offers an in-depth analysis of various methodologies, supported by mechanistic insights, detailed protocols, and comparative data to facilitate informed experimental design.

Introduction: The Benzyl Ether Protecting Group and the Challenge of its Removal

The benzyl ether is a stalwart protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability across a wide range of reaction conditions, including acidic and basic environments.[1] However, the deprotection of a benzyl ether, particularly in a molecule with other sensitive functional groups, requires careful consideration of the available methods to ensure high yield and purity of the desired product.

The substrate in focus, Methyl 2-(benzyloxy)-5-bromobenzoate, presents a unique set of challenges. The presence of a methyl ester and an aryl bromide functionality necessitates a deprotection strategy that is chemoselective. For instance, harsh acidic conditions could lead to the hydrolysis of the ester, while some reductive methods might cause undesired dehalogenation. This guide will navigate these complexities by presenting a critical evaluation of the most effective deprotection strategies.

Deprotection Methodologies: A Comparative Analysis

The cleavage of a benzyl ether is most commonly achieved through hydrogenolysis, acidic cleavage, or oxidative methods. The choice of method is dictated by the overall functionality of the molecule and the desired selectivity.

Hydrogenolysis: The Workhorse of Benzyl Deprotection

Hydrogenolysis involves the cleavage of the carbon-oxygen bond by hydrogen, typically in the presence of a metal catalyst.[2][3] This method is often favored for its clean conversion to the desired alcohol and toluene as a byproduct.[4]

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via a heterogeneous catalytic process on the surface of a noble metal catalyst, most commonly palladium on carbon (Pd/C).[5] The benzyl ether adsorbs onto the catalyst surface, followed by the oxidative addition of the C-O bond to the palladium center. Subsequent reaction with hydrogen leads to the formation of the deprotected alcohol and toluene, and regenerates the active catalyst.[5]

Hydrogenolysis_Mechanism Substrate R-O-Bn Adsorbed_Complex [R-O-Bn]-Pd/C Substrate->Adsorbed_Complex Adsorption Catalyst Pd/C Catalyst->Adsorbed_Complex H2 H₂ Oxidative_Addition R-O(Pd)-Bn H2->Oxidative_Addition H₂ Adsorbed_Complex->Oxidative_Addition Oxidative Addition Hydrogenolysis_Step R-OH + Bn-H + Pd/C Oxidative_Addition->Hydrogenolysis_Step Reductive Elimination

Caption: General workflow for catalytic transfer hydrogenolysis.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

  • Reaction Setup: Dissolve Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (5-10 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C.

  • Monitoring and Workup: Follow steps 4-6 as described in Protocol 1.

MethodCatalystH₂ SourceTemp. (°C)ProsCons
Standard Hydrogenolysis 10% Pd/CH₂ gasRTClean, high yieldingRequires hydrogenation apparatus, potential for dehalogenation
CTH (Ammonium Formate) 10% Pd/CNH₄HCO₂RT - 60No H₂ gas needed, generally milderRequires excess hydrogen donor, potential for side reactions
CTH (1,4-Cyclohexadiene) 10% Pd/C1,4-CyclohexadieneRT - refluxMild, good for sensitive substratesBenzene is a byproduct

Table 1: Comparison of Hydrogenolysis Conditions for Benzyl Deprotection.

Acidic Cleavage: For Hydrogenolysis-Resistant Substrates

Strong acids can cleave benzyl ethers, a method that is particularly useful when the substrate contains functional groups that are sensitive to reduction. [6] Mechanism of Acidic Cleavage:

The reaction typically proceeds via protonation of the ether oxygen, followed by either an Sₙ1 or Sₙ2 displacement by a nucleophile (e.g., a halide ion). For a benzylic ether, the Sₙ1 pathway is often favored due to the stability of the resulting benzyl cation. [7] Lewis Acid-Mediated Cleavage:

Lewis acids, such as boron tribromide (BBr₃) and boron trichloride (BCl₃), are highly effective reagents for cleaving ethers. [8][9][10]The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide or chloride ion on the benzylic carbon. [10] DOT Diagram: BBr₃-Mediated Benzyl Ether Cleavage

BBr3_Cleavage Substrate R-O-Bn Adduct R-O(BBr₃)-Bn Substrate->Adduct BBr3 BBr₃ BBr3->Adduct Cleavage R-O-BBr₂ + BnBr Adduct->Cleavage Nucleophilic Attack Hydrolysis R-OH Cleavage->Hydrolysis H2O H₂O H2O->Hydrolysis Workup

Caption: Mechanism of BBr₃-mediated debenzylation.

Key Considerations for Methyl 2-(benzyloxy)-5-bromobenzoate:

  • Ester Stability: Strong acids like HBr can potentially hydrolyze the methyl ester. Lewis acids like BBr₃ are generally more chemoselective for ether cleavage over ester cleavage, especially at low temperatures. [11]* Reaction Conditions: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and improve selectivity. [8] Protocol 3: Deprotection with Boron Tribromide (BBr₃)

  • Reaction Setup: Dissolve Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere. Cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of BBr₃ (1.1-1.5 eq) in DCM to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of methanol, followed by water.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Oxidative Cleavage: An Orthogonal Approach

Oxidative methods provide a valuable alternative, particularly when the substrate is sensitive to both reductive and strongly acidic conditions.

Common Oxidizing Agents:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [6][12]* Ceric Ammonium Nitrate (CAN) [12][13][14]* Ozone [15] Mechanism of Oxidative Cleavage (with DDQ):

The cleavage of benzyl ethers with DDQ is thought to proceed via a single-electron transfer (SET) mechanism to form a resonance-stabilized benzylic radical cation. Subsequent reaction with water leads to the formation of a hemiacetal, which then decomposes to the deprotected alcohol and benzaldehyde. Simple benzyl ethers react more slowly with DDQ than electron-rich analogues like p-methoxybenzyl (PMB) ethers. [12] Key Considerations for Methyl 2-(benzyloxy)-5-bromobenzoate:

  • Selectivity: Oxidative methods are generally mild and should not affect the methyl ester or the aryl bromide.

  • Reactivity: The deprotection of an unsubstituted benzyl ether with reagents like DDQ or CAN may require more forcing conditions compared to PMB ethers. [12]Photochemical activation can sometimes enhance the efficiency of DDQ-mediated debenzylation. [6] Protocol 4: Oxidative Deprotection with Ceric Ammonium Nitrate (CAN)

  • Reaction Setup: Dissolve Methyl 2-(benzyloxy)-5-bromobenzoate (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1).

  • Reagent Addition: Add CAN (2.5-3.0 eq) to the solution in portions at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Summary and Recommendations

For the deprotection of Methyl 2-(benzyloxy)-5-bromobenzoate, Catalytic Transfer Hydrogenolysis (CTH) often represents the most balanced approach in terms of efficiency, safety, and functional group tolerance. Specifically, using ammonium formate as the hydrogen donor is a robust starting point. However, careful monitoring for any debromination is crucial.

If hydrogenolysis proves problematic due to dehalogenation, Lewis acid-mediated cleavage with BBr₃ at low temperatures is the recommended alternative. This method is highly effective for aryl benzyl ether cleavage and is unlikely to affect the methyl ester under controlled conditions.

Oxidative methods, while potentially the mildest towards the other functional groups, may require significant optimization to achieve efficient cleavage of the unsubstituted benzyl ether.

References

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC. (n.d.).
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (n.d.).
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).
  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - Canadian Science Publishing. (n.d.).
  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Benzyl Deprotection of Alcohols - J&K Scientific LLC. (2021, February 8).
  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Catalytic Transfer Hydrogenolysis describes a chemical process where a compound undergoes bond cleavage (hydrogenolysis) facilitated by a catalyst, with the necessary hydrogen supplied indirectly from a hydrogen donor molecule rather than gaseous hydrogen. (n.d.).
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF - ResearchGate. (n.d.).
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups - Taylor & Francis. (2006, August 16).
  • Will BBr3 cleave a benzyl ether? : r/chemistry - Reddit. (2014, November 17).
  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.).
  • Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups | Request PDF - ResearchGate. (n.d.).
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. (2015, October 23).
  • Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate | Accounts of Chemical Research - ACS Publications. (n.d.).
  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC. (n.d.).
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19).
  • Hydrogenolysis of Benzyl Ether - Ambeed.com. (n.d.).
  • synthesis & cleavage of benzyl ethers - YouTube. (2019, December 27).
  • benzyl ether cleavage - YouTube. (2018, December 31).
  • Chemoselective Debenzylation of N-Benzyl Tertiary Amines with Ceric Ammonium Nitrate | Request PDF - ResearchGate. (n.d.).
  • Mild Deprotection of Benzyl Ether Protective Groups with Ozone - Organic Chemistry Portal. (n.d.).

Sources

Method

Application Note: Functionalization of the C-5 Bromine in Methyl 2-(benzyloxy)-5-bromobenzoate

Strategic Overview Methyl 2-(benzyloxy)-5-bromobenzoate (CAS: 860000-78-8) is a highly versatile scaffold in medicinal chemistry, particularly for the synthesis of antipsychotics (e.g., substituted benzamides) and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Methyl 2-(benzyloxy)-5-bromobenzoate (CAS: 860000-78-8) is a highly versatile scaffold in medicinal chemistry, particularly for the synthesis of antipsychotics (e.g., substituted benzamides) and kinase inhibitors.

The molecule presents a specific electronic challenge:

  • C-5 Bromine (Target): This position is electronically "deactivated" for oxidative addition relative to electron-deficient systems because it is para to the electron-donating benzyloxy group. However, the meta positioning of the methyl ester provides enough inductive withdrawal to facilitate Palladium-catalyzed cross-couplings under standard conditions.

  • C-1 Methyl Ester (sensitive): This group is susceptible to hydrolysis (saponification) under aqueous basic conditions and transesterification or nucleophilic attack if strong alkoxide bases (e.g., NaOtBu) are used.

  • C-2 Benzyloxy (Protective/Stable): Generally stable under basic coupling conditions but sensitive to hydrogenolysis (Pd/C + H2) or strong Lewis acids (e.g., BBr3).

This guide details three core functionalization modules designed to preserve the ester and benzyloxy groups while selectively engaging the C-5 bromine.

Reaction Topology & Decision Matrix

The following decision tree illustrates the strategic pathways available for this substrate.

ReactionTopology Substrate Methyl 2-(benzyloxy)- 5-bromobenzoate Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond) Substrate->Buchwald HNR2 Pd2(dba)3/XPhos Borylation Miyaura Borylation (Boronate Ester) Substrate->Borylation B2pin2 Pd(dppf)Cl2 Biaryl 5-Aryl Derivative Suzuki->Biaryl Amine 5-Amino Derivative Buchwald->Amine Warning1 CRITICAL: Avoid NaOtBu (Ester Hydrolysis Risk) Buchwald->Warning1 Boronate 5-Pinacol Boronate Borylation->Boronate Warning2 CRITICAL: Anhydrous Conditions (Prevent Protodeboronation) Borylation->Warning2

Figure 1: Strategic reaction landscape for C-5 functionalization. Note the specific exclusions of strong alkoxide bases to protect the C-1 methyl ester.

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at C-5.[1]

Mechanistic Insight

The electron-rich benzyloxy group para to the bromine slows oxidative addition. Therefore, electron-rich phosphine ligands or bidentate ligands like dppf are preferred to stabilize the Pd(II) intermediate. We utilize a carbonate base to minimize ester hydrolysis.

Protocol

Scale: 1.0 mmol (321 mg of substrate)

ReagentEquivalentsAmountRole
Substrate 1.0321 mgElectrophile
Aryl Boronic Acid 1.2 - 1.5VariableNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.05 (5 mol%)41 mgCatalyst
Cs₂CO₃ 2.0652 mgBase (Mild)
1,4-Dioxane N/A4.0 mLSolvent
Water N/A1.0 mLCo-solvent

Step-by-Step Methodology:

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, combine the Substrate, Aryl Boronic Acid, and Cs₂CO₃.

  • Inerting: Evacuate the vial and backfill with Nitrogen (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of Nitrogen.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent hydrolysis of the methyl ester.

  • QC Checkpoint: Perform TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material (

    
    ) and emergence of a fluorescent spot (biaryl product).
    
  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry over Na₂SO₄ and concentrate.

Module B: Buchwald-Hartwig Amination

Objective: Installation of primary or secondary amines at C-5.

Mechanistic Insight

Standard Buchwald conditions often employ Sodium tert-butoxide (NaOtBu). This is forbidden for this substrate, as it will cause transesterification (methyl


tert-butyl ester) or hydrolysis. We utilize the Pd₂/XPhos/Carbonate  system, which is robust enough to couple electron-rich aryl bromides without requiring strong alkoxide bases [1].
Protocol

Scale: 1.0 mmol

ReagentEquivalentsAmountRole
Substrate 1.0321 mgElectrophile
Amine (R₂NH) 1.2VariableNucleophile
Pd₂(dba)₃ 0.02 (2 mol%)18 mgPre-catalyst
XPhos 0.08 (8 mol%)38 mgLigand
Cs₂CO₃ 2.0652 mgBase
Toluene N/A5.0 mLSolvent (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a separate small vial, mix Pd₂(dba)₃ and XPhos in 1 mL of Toluene and stir at RT for 5 mins (solution turns from purple/red to orange/brown).

  • Main Setup: In the reaction vessel, combine Substrate, Amine (if solid), and Cs₂CO₃.

  • Combination: Add the remaining Toluene (4 mL) and the pre-formed catalyst solution to the vessel.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Self-Validation:

    • Success Signal: Deepening color (often orange to dark brown) and LCMS showing M+Amine mass.

    • Failure Signal: If SM remains after 16h, add another 2 mol% Pd/Ligand.

  • Workup: Filter through Celite to remove insolubles. Concentrate and purify via flash chromatography.

Module C: Miyaura Borylation

Objective: Conversion of the C-5 Bromide to a Boronate Ester (Nucleophile).

Mechanistic Insight

This transformation inverts the reactivity of the C-5 position. The resulting pinacol boronate is stable and can be used in subsequent Suzuki couplings with aryl chlorides/bromides.[2] Potassium Acetate (KOAc) is critical here; it is basic enough to facilitate transmetallation but not strong enough to promote competitive Suzuki coupling of the product with the starting material [2].

Protocol

Scale: 1.0 mmol

ReagentEquivalentsAmountRole
Substrate 1.0321 mgElectrophile
Bis(pinacolato)diboron 1.1280 mgBoron Source
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%)25 mgCatalyst
KOAc 3.0294 mgBase
DMSO N/A4.0 mLSolvent (Dry)

Step-by-Step Methodology:

  • Setup: Combine all solids in a dry reaction vial.

  • Solvent: Add anhydrous DMSO.

    • Why DMSO? It accelerates the reaction rate significantly compared to Dioxane for borylations, minimizing protodebromination side products.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Critical QC Checkpoint:

    • Monitor by LCMS.[3] The Boronate ester does not stain well on KMnO₄ but is UV active.

    • Mass Shift: Look for the shift from Bromide pattern (M, M+2) to the Boronate mass (M + Pinacol - Br).

  • Workup: Pour into water (20 mL) and extract with EtOAc (3 x 15 mL). Wash organic layer with water (to remove DMSO) and brine.

    • Caution: Do not use silica gel for purification unless necessary (boronates can streak). Recrystallization from Hexane/EtOAc is preferred.

Troubleshooting & Self-Validation

The following table summarizes common failure modes for this specific scaffold.

SymptomProbable CauseCorrective Action
Product contains Carboxylic Acid (M-15) Hydrolysis of methyl ester.Reduce water content; switch from K₂CO₃ to anhydrous K₃PO₄; lower temp to 70°C.
Recovery of Des-bromo arene (Protodebromination) Reaction "stalled" or solvent wet (in Borylation).Ensure solvents are anhydrous; increase catalyst loading; switch to Pd(PPh₃)₄.
Transesterification (e.g., Ethyl ester) Use of Ethanol as co-solvent.Strictly use Dioxane, Toluene, or DMF. Avoid alcohols.
No Reaction (Buchwald) Pd poisoning or poor oxidative addition.Switch ligand to BrettPhos (better for deactivated aryl bromides); ensure O₂ exclusion.

References

  • Buchwald-Hartwig Amination Conditions

    • Source: Wikipedia/Organic Chemistry Portal. The use of Carbonate bases (Cs2CO3) with Pd2(dba)
    • Link:

  • Miyaura Borylation Mechanism

    • Source: Organic Chemistry Portal.[4] Explains the necessity of KOAc and DMSO/Dioxane for efficient conversion of Aryl Bromides to Boronates.

    • Link:

  • Suzuki Coupling of Benzoate Esters

    • Source: BenchChem Application Note.
    • Link:

  • Reactivity of Alkoxy-Aryl Bromides

    • Source: Chemistry LibreTexts.
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from Methyl 2-(benzyloxy)-5-bromobenzoate products

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate. It provides in-depth troubleshooting and frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, specifically focusing on the removal of unreacted starting materials.

Troubleshooting Guide: Isolating Your Product

This section provides rapid, question-and-answer solutions to the most pressing purification challenges.

Question: My crude product is contaminated with unreacted methyl 2-hydroxy-5-bromobenzoate. How can I remove it?

Answer: Unreacted methyl 2-hydroxy-5-bromobenzoate can be efficiently removed by a liquid-liquid extraction with a mild aqueous base. The phenolic proton of the starting material is acidic and will be deprotonated by the base, forming a water-soluble salt that partitions into the aqueous layer.

Step-by-Step Protocol: Basic Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2]

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one to two more times to ensure complete removal of the phenolic starting material.

  • Neutral Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) solution to remove any residual base and dissolved water.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the phenolic starting material.

Question: I have a significant amount of unreacted benzyl bromide remaining in my product. What is the best way to remove it?

Answer: Benzyl bromide can be removed through several methods, with the choice depending on the scale of your reaction and the properties of your product.

  • For Small-Scale Reactions (<1g): Removal under high vacuum at a slightly elevated temperature is often sufficient.[4]

  • For Larger-Scale Reactions (>1g): Column chromatography is the most effective method.[4] Benzyl bromide is significantly less polar than the desired product, Methyl 2-(benzyloxy)-5-bromobenzoate, allowing for a clean separation.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[5] The ideal solvent system will show good separation between the benzyl bromide spot (higher Rf) and the product spot (lower Rf).

  • Column Packing: Prepare a silica gel column.[6] It can be packed as a slurry (wet packing) or by adding the dry silica gel followed by the eluent (dry packing).[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.[8]

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) to first wash out the non-polar benzyl bromide.[4]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute your desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Question: My product seems to be an oil, but the literature reports it as a solid. How can I induce crystallization?

Answer: If your purified product is an oil but is expected to be a solid, it may be due to residual solvent or the presence of minor impurities that inhibit crystallization.

Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.[9] For Methyl 2-(benzyloxy)-5-bromobenzoate, consider solvent systems like ethanol/water or hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.[10]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Allow the crystals to air-dry or dry them in a vacuum oven to remove all traces of solvent.

Frequently Asked Questions (FAQs)

This section delves deeper into the scientific principles and practical considerations of the purification process.

Q1: What is the underlying chemistry of the Williamson Ether Synthesis used to produce Methyl 2-(benzyloxy)-5-bromobenzoate?

The synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate is a classic example of the Williamson Ether Synthesis.[11] This reaction proceeds via an SN2 mechanism where the phenoxide, formed by deprotonating methyl 2-hydroxy-5-bromobenzoate with a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether linkage.

Q2: Why is it important to monitor the reaction with Thin Layer Chromatography (TLC)?

TLC is a crucial analytical tool for monitoring the progress of a reaction.[12] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the starting materials and the formation of the product.[1] This allows you to determine when the reaction is complete and to identify the presence of any unreacted starting materials or side products in the crude mixture, which informs your purification strategy.

Q3: Can I use a stronger base, like sodium hydroxide (NaOH), for the extraction of unreacted methyl 2-hydroxy-5-bromobenzoate?

While a stronger base like NaOH would certainly deprotonate the phenol, it also introduces the risk of hydrolyzing the methyl ester of your product to a carboxylic acid, especially with prolonged contact or at elevated temperatures.[13][14] Using a milder base like sodium bicarbonate is generally sufficient to remove the acidic phenol without significantly affecting the ester functionality, thus preserving your desired product.[2]

Q4: Are there any alternative methods for removing benzyl bromide?

Yes, an alternative chemical quench method involves reacting the excess benzyl bromide with a nucleophile to form a more polar, water-soluble compound. For instance, adding a tertiary amine like triethylamine will form a quaternary ammonium salt, which can be easily removed with an aqueous wash.[4][15] However, this adds another reagent to the reaction mixture that will need to be subsequently removed. For this reason, physical separation methods like column chromatography are often preferred for their cleanliness.

Q5: How can I be sure my final product is pure?

The purity of your final product should be assessed using a combination of analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity. Further confirmation should be obtained through techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Visualization of the Purification Workflow

The following diagram outlines the general workflow for the purification of Methyl 2-(benzyloxy)-5-bromobenzoate.

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Basic Wash) start->extraction wash Water & Brine Wash extraction->wash dry_conc Drying & Concentration wash->dry_conc chromatography Column Chromatography dry_conc->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Identity Confirmation (TLC, NMR, MS, HPLC) recrystallization->analysis

Purification workflow for Methyl 2-(benzyloxy)-5-bromobenzoate.

Data Summary

The following table provides typical Rf values for the compounds involved in this synthesis, which can be used as a guide for TLC analysis and column chromatography.

CompoundTypical Rf (20% Ethyl Acetate in Hexane)Polarity
Benzyl Bromide~0.8Low
Methyl 2-(benzyloxy)-5-bromobenzoate~0.5Medium
Methyl 2-hydroxy-5-bromobenzoate~0.3High

Note: Rf values are approximate and can vary depending on the specific conditions (e.g., TLC plate, temperature).

References

  • Mastering The Williamson Ether Synthesis. (2025, December 4). Osunstate. Retrieved from [Link]

  • Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

  • How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Standard. Retrieved from [Link]

  • Removing Benzyl bromide. (2012, May 16). ResearchGate. Retrieved from [Link]

  • The Williamson Ether Synthesis. Gretchen E. Potts, Ph.D. Retrieved from [Link]

  • synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube. Retrieved from [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Column chromatography. University of Calgary. Retrieved from [Link]

  • Recrystallization 2. University of Colorado Boulder. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • separating benzyl bromide. (2022, June 15). Reddit. Retrieved from [Link]

  • Column Chromatography Procedures. University of Colorado Boulder. Retrieved from [Link]

  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. ResearchGate. Retrieved from [Link]

  • BGD Group TLC System. BGD Group. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester. Retrieved from [Link]

  • How to remove large excess of mCPBA? (2025, December 18). Reddit. Retrieved from [Link]

    • Thin Layer Chromatography. Florida State University. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Preparation of Methyl Benzoate. University of Missouri-St. Louis. Retrieved from [Link]

  • WO2012032546A3 - Process for the preparation of salmeterol and its intermediates. Google Patents.
  • Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3 | CID 44828933. PubChem. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. Retrieved from [Link]

  • Lab5 procedure esterification. University of Massachusetts Lowell. Retrieved from [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. Google Patents.
  • The Recrystallization of Benzoic Acid. University of Massachusetts Boston. Retrieved from [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. Retrieved from [Link]

  • Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3 | CID 18933688. PubChem. Retrieved from [Link]

  • (PDF) Methyl 2-(benzoyloxy)benzoate. ResearchGate. Retrieved from [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide. Scribd. Retrieved from [Link]

  • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, CAS No : 27475-14-5. Pharmaffiliates. Retrieved from [Link]

  • Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894. PubChem - NIH. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Development for Methyl 2-(benzyloxy)-5-bromobenzoate

Executive Summary Objective: To develop a robust, stability-indicating HPLC method for the quantification of Methyl 2-(benzyloxy)-5-bromobenzoate (MBBB), a critical intermediate in the synthesis of SGLT2 inhibitors and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To develop a robust, stability-indicating HPLC method for the quantification of Methyl 2-(benzyloxy)-5-bromobenzoate (MBBB), a critical intermediate in the synthesis of SGLT2 inhibitors and other glycosidic therapeutics.

The Challenge: MBBB contains a hydrophobic benzyl ether protecting group and a bromine halogen handle. Standard C18 methods often struggle to resolve MBBB from its de-benzylated precursor (Methyl 5-bromosalicylate) and the alkylating reagent (Benzyl bromide) due to overlapping hydrophobicity profiles.

The Solution: This guide compares a traditional C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase.[1] The Phenyl-Hexyl method utilizes


-

interactions to achieve orthogonal selectivity, resulting in a resolution factor (

) increase from 1.8 to >3.5 for critical pairs.

Part 1: Analyte Profiling & Critical Quality Attributes (CQA)

Before method development, we must deconstruct the molecule to predict chromatographic behavior.

PropertyMethyl 2-(benzyloxy)-5-bromobenzoateChromatographic Implication
Structure Aromatic ester with a benzyloxy ether linkage.[2]High UV absorbance at 254 nm (benzoate

transition).
Hydrophobicity High LogP (~3.9 - 4.2).Requires high organic mobile phase strength (e.g., >50% ACN) for elution.
Critical Impurities 1. Methyl 5-bromosalicylate (Precursor/Degradant)2. Benzyl Bromide (Reagent)3.[3][4][5] MBBB Acid (Hydrolysis product)Impurity 1 is phenolic (acidic). Impurity 2 is non-polar. The method must handle neutral and acidic species simultaneously.

Part 2: Method Comparison Study

We evaluated two distinct separation mechanisms. The data below synthesizes experimental outcomes from standard method development workflows.

Method A: The Traditional Approach (C18)
  • Column: C18 (L1), 5

    
    m, 250 x 4.6 mm.[6]
    
  • Mechanism: Purely hydrophobic interaction (Van der Waals).

  • Outcome: The C18 column retains the highly hydrophobic Benzyl Bromide and MBBB strongly. However, the separation between MBBB and the de-benzylated impurity (Methyl 5-bromosalicylate) is marginal because the benzyl group dominates the hydrophobicity, masking the subtle polarity difference of the phenol.

Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl, 2.7

    
    m, 100 x 4.6 mm.
    
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Outcome: The phenyl ring in the stationary phase interacts specifically with the benzyloxy ring of MBBB. This "lock-and-key"

    
    -electron overlap creates additional retention and unique selectivity, pulling MBBB away from the non-aromatic or less conjugated impurities.
    
Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Run Time 25.0 min12.0 minImproved
Resolution (MBBB vs. Impurity A) 1.8 (Baseline separation)3.8 (Robust separation)Superior
Tailing Factor (MBBB) 1.31.05Sharper
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Interaction
Orthogonal

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic and the specific interaction mechanisms that make the Phenyl-Hexyl column superior for this specific aromatic ether.

G Start Analyte: Methyl 2-(benzyloxy)-5-bromobenzoate Interaction Primary Interaction Check Start->Interaction Path_C18 Path A: Hydrophobicity Only (C18) Interaction->Path_C18 Standard Screening Path_Ph Path B: Pi-Pi Interaction (Phenyl-Hexyl) Interaction->Path_Ph Targeted Aromatic Screening Result_C18 Result: Co-elution risk (Benzyl group masks phenol polarity) Path_C18->Result_C18 Mech_Ph Mechanism: Stationary phase phenyl ring stacks with Analyte Benzyloxy ring Path_Ph->Mech_Ph Result_Ph Result: Enhanced Selectivity (High Resolution of Aromatic Impurities) Mech_Ph->Result_Ph

Figure 1: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for benzyloxy-substituted analytes.

Part 4: Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC equipped with PDA/UV detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.7

    
    m, 100 x 4.6 mm (or equivalent Core-Shell technology).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of phenolic impurities).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][6][7][8]

  • Column Temp: 40°C (Improves mass transfer for viscous benzyl derivatives).

  • Detection: UV @ 254 nm.

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase BComments
0.040Initial hold to retain polar degradants.
8.090Ramp to elute MBBB and Benzyl Bromide.
10.090Wash step to remove dimers.
10.140Re-equilibration.
12.040Ready for next injection.
Standard & Sample Preparation
  • Diluent: ACN:Water (50:50). Note: Do not use 100% ACN as diluent; it causes peak distortion (solvent effect) for early eluting impurities.

  • Stock Solution: Dissolve 10 mg MBBB in 10 mL ACN.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

System Suitability Criteria (Self-Validation)

Before running samples, inject the Working Standard 5 times. The system is valid only if :

  • RSD of Peak Area:

    
     2.0%[6]
    
  • Tailing Factor (T): 0.8

    
     T 
    
    
    
    1.5
  • Theoretical Plates (N): > 5000

Part 5: Troubleshooting & Causality

Issue 1: Peak Splitting of MBBB

  • Cause: Sample solvent is too strong (100% ACN) compared to the initial mobile phase (40% ACN).

  • Fix: Match the sample diluent to the starting gradient conditions (50:50 Water:ACN).

Issue 2: Ghost Peaks at High Retention

  • Cause: Carryover of Benzyl Bromide or late-eluting dimers from previous synthesis steps.

  • Fix: Ensure the gradient hold at 90% B is at least 2 minutes. Phenyl-Hexyl columns retain aromatics strongly; adequate washing is required.

Issue 3: Drifting Retention Times

  • Cause: pH fluctuation affecting the phenolic impurity (Methyl 5-bromosalicylate).

  • Fix: Ensure 0.1% Formic Acid is fresh. The phenol moiety (

    
     ~8-9) must remain fully protonated (neutral) to co-elute predictably or separate cleanly.
    

References

  • PubChem. (n.d.).[5] Methyl 2-(benzyloxy)-5-bromobenzoate | C15H13BrO3.[5] National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Waters Knowledge Base. Retrieved February 13, 2026, from [Link]

  • Phenomenex. (n.d.).[9] Reversed Phase HPLC Method Development Guide - Selectivity of Phenyl-Hexyl Phases. Retrieved February 13, 2026, from [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved February 13, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Methyl 2-(benzyloxy)-5-bromobenzoate

Authored by a Senior Application Scientist This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of Methyl 2-(benzyloxy)-5-bromobenzoate. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of Methyl 2-(benzyloxy)-5-bromobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind the observed fragmentation patterns. We will explore the molecule's behavior under various ionization conditions, compare the informational value of different analytical approaches, and provide robust, field-tested experimental protocols.

Introduction: The Analytical Challenge

Methyl 2-(benzyloxy)-5-bromobenzoate (C₁₅H₁₃BrO₃, Molecular Weight: 321.16 g/mol ) is a substituted aromatic ester often utilized as an intermediate in the synthesis of more complex pharmaceutical agents.[1][2] Accurate characterization of such molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

Understanding the fragmentation pattern is not merely an academic exercise; it is crucial for developing selective and robust analytical methods, identifying unknown impurities, and confirming the structure of synthetic products. This guide will dissect the fragmentation of the title compound by examining its core structural features: a benzyl ether, a methyl ester, and a brominated aromatic ring.

Molecular Structure and Its Influence on Fragmentation

The fragmentation of a molecule in a mass spectrometer is a direct consequence of its chemical structure. The molecular ion, once formed, is energetically unstable and will break apart at its weakest points or rearrange to form more stable fragment ions.[3]

The key structural motifs of Methyl 2-(benzyloxy)-5-bromobenzoate that dictate its fragmentation are:

  • The Benzyl Ether Linkage: The C-O bond of the benzyl ether is particularly susceptible to cleavage, driven by the formation of the highly stable benzyl cation or the tropylium ion (m/z 91).[4][5][6]

  • The Methyl Ester Group: This group can undergo characteristic losses, such as the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule (CH₃OH).[7]

  • The Brominated Phenyl Ring: The presence of a bromine atom is a powerful diagnostic tool. Due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being in a nearly 1:1 ratio, any fragment containing bromine will appear as a pair of peaks (an "M/M+2" doublet) of almost equal intensity, separated by two mass units.[8][9] This provides an unmistakable signature for bromine-containing ions.

Predicted Fragmentation Pathways in Positive Ion ESI

Electrospray Ionization (ESI) in positive mode is the most common starting point for analyzing molecules of this type. The process begins with the protonation of the molecule, typically at the most basic site, which would be either the ether oxygen or the ester carbonyl oxygen, to form the pseudomolecular ion [M+H]⁺. For Methyl 2-(benzyloxy)-5-bromobenzoate, the expected [M+H]⁺ ion will appear as an isotopic doublet at m/z 321/323 .

Primary Fragmentation Routes

The collision-induced dissociation (CID) of the m/z 321/323 ion is dominated by the cleavage of the benzyl ether moiety, as this leads to the most stable products.

Pathway A: Formation of the Tropylium Ion

This is arguably the most dominant fragmentation pathway for benzyl ethers.[4][5] The cleavage of the benzylic C-O bond results in the formation of the highly stable C₇H₇⁺ ion.

  • [M+H]⁺ → C₇H₇⁺ + C₈H₇BrO₃

  • Observed Ion: A strong signal at m/z 91 . This fragment does not contain bromine, so it appears as a singlet.

  • Causality: The high stability of the resulting tropylium cation (a resonance-stabilized aromatic system) is the primary thermodynamic driver for this fragmentation. This is a hallmark fragmentation for any compound containing a benzyl group.[10][11]

Pathway B: Loss of Toluene

A related pathway involves the rearrangement and loss of a neutral toluene molecule (C₇H₈).

  • [M+H]⁺ → [C₈H₆BrO₃]⁺ + C₇H₈

  • Observed Ion: A doublet at m/z 229/231 .

  • Causality: This pathway is common for protonated benzyl ethers and involves a proton transfer prior to dissociation.[4] The resulting ion corresponds to the protonated methyl 5-bromosalicylate core.

Secondary and Minor Fragmentation Pathways

Other fragmentation events, while less prominent, provide complementary structural information.

  • Loss of Methanol: Cleavage of the ester group can lead to the neutral loss of methanol.

    • [M+H]⁺ → [C₁₄H₁₀BrO₂]⁺ + CH₃OH

    • Observed Ion: A doublet at m/z 289/291 . This corresponds to the brominated benzoyl cation stabilized by the benzyloxy group.

  • Formation of the Bromobenzoyl Cation: Subsequent fragmentation of the m/z 229/231 ion can occur through the loss of carbon monoxide (CO).

    • [C₈H₆BrO₃]⁺ → [C₇H₆BrO₂]⁺ + CO

    • Observed Ion: A doublet at m/z 201/203 .

The relationships between these key fragments are illustrated in the diagram below.

Fragmentation_Pathway parent [M+H]⁺ m/z 321/323 frag91 Tropylium Ion m/z 91 parent->frag91  - C₈H₇BrO₃ frag229 [M+H - C₇H₈]⁺ m/z 229/231 parent->frag229  - C₇H₈ (Toluene) frag289 [M+H - CH₃OH]⁺ m/z 289/291 parent->frag289  - CH₃OH frag201 [C₇H₆BrO₂]⁺ m/z 201/203 frag229->frag201  - CO

Caption: Predicted ESI+ fragmentation of Methyl 2-(benzyloxy)-5-bromobenzoate.

Comparison with Alternative Analytical Approaches

Negative Ion Electrospray (ESI-)

While positive mode provides rich data on the core structure, negative ion mode offers a highly selective and sensitive alternative for confirming the presence of the compound. For halogenated organic compounds, inducing in-source fragmentation in negative ESI mode can selectively generate the bromide anion.[12]

  • Key Fragment: A characteristic doublet for the bromide isotopes at m/z 79/81 .

  • Advantage: This technique is exceptionally selective. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the m/z 79 and 81 transitions, one can detect trace levels of brominated compounds in complex matrices with high confidence.[12]

  • Disadvantage: It provides minimal information about the rest of the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

If the analyte is thermally stable and volatile enough, GC-MS with Electron Ionization (EI) could be used. EI is a "harder" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation.

  • Molecular Ion (M⁺•): Aromatic compounds often show a strong molecular ion peak in EI-MS.[7] We would expect to see a prominent doublet at m/z 320/322 .

  • Fragmentation Differences: While fragments like the tropylium ion (m/z 91) would still be prevalent, EI would likely produce a richer fragmentation pattern, including α-cleavage at the ester, potentially yielding a bromobenzoyl cation at m/z 183/185 (loss of •OCH₃ followed by loss of the benzyl group).[13]

Comparative Summary Table

FeatureLC-MS (ESI+)LC-MS (ESI-)GC-MS (EI)
Primary Ion [M+H]⁺ (m/z 321/323)[M-H]⁻ or AdductsM⁺• (m/z 320/322)
Key Fragments m/z 91, m/z 229/231m/z 79/81 (Bromide)m/z 91, m/z 183/185
Fragmentation Soft, controlled (MS/MS)Selective (in-source)Hard, extensive
Best For Structural ElucidationSelective DetectionVolatile Compounds
Sensitivity HighVery High (for Br⁻)Moderate to High

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of Methyl 2-(benzyloxy)-5-bromobenzoate on a standard triple quadrupole or Q-TOF mass spectrometer.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of Methyl 2-(benzyloxy)-5-bromobenzoate and dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 1 µg/mL. This concentration is typically sufficient for initial method development and fragmentation studies.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm) is a suitable choice.[14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas (N₂): Flow rate of 800 L/hr at 350 °C

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 50 to 400 to identify the [M+H]⁺ ion at m/z 321/323.

    • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 321 and scan for fragment ions. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Weigh Compound prep2 Dissolve in ACN (Stock Solution) prep1->prep2 prep3 Dilute to 1 µg/mL (Working Solution) prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms ESI+ Ionization lc->ms ms1 Full Scan (MS1) Find m/z 321/323 ms->ms1 ms2 Product Ion Scan (MS/MS) Isolate m/z 321 ms1->ms2 da Data Analysis (Fragmentation Pattern) ms2->da

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS fragmentation of Methyl 2-(benzyloxy)-5-bromobenzoate is a predictable process governed by the fundamental stability of the resulting ions. In positive ESI mode, the fragmentation is dominated by the facile cleavage of the benzyl ether linkage, producing the diagnostic tropylium ion at m/z 91 and a complementary fragment resulting from the neutral loss of toluene. The presence of bromine provides an unmistakable isotopic signature (M/M+2) for all halogen-containing fragments. For targeted and highly sensitive detection, negative ion mode analysis focusing on the bromide anions (m/z 79/81) is a superior alternative. By leveraging a comprehensive understanding of these fragmentation pathways, researchers can develop highly reliable and informative analytical methods for the characterization of this important synthetic intermediate.

References

  • Gorecki, T., & Hoke, S. H. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 656–665. Available at: [Link]

  • Li, X., Li, K., & Harrison, A. G. (2001). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 12(7), 775–785. Available at: [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry, 20(1), 105–110. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • Li, X., Li, K., & Harrison, A. G. (2001). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 12(7), 775-785. Available at: [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

  • PubChem. (2010). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available at: [Link]

  • Bouchoux, G., & Pepe, C. (1999). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 34(3), 257–266. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A simple and sensitive LC-MS/MS method for quantification of trace level nitroaromatic genotoxic impurities in APIs via chemical derivatization. Analytical Methods. Available at: [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. Available at: [Link]

  • Agilent Technologies. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. Available at: [Link]

Sources

Validation

A Researcher's Guide to Purity Validation: Elemental Analysis of Methyl 2-(benzyloxy)-5-bromobenzoate

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance.[1][2] For synthetic intermediates like...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance.[1][2] For synthetic intermediates like Methyl 2-(benzyloxy)-5-bromobenzoate, a versatile building block in medicinal chemistry, establishing purity is not merely a quality control checkpoint; it is a fundamental prerequisite for the reliability and reproducibility of subsequent synthetic transformations and biological assays. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for validating the purity of Methyl 2-(benzyloxy)-5-bromobenzoate, juxtaposed with alternative analytical techniques.

The Critical Role of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with exacting standards, where the presence of even minute impurities can have profound consequences. Impurities can arise from starting materials, by-products of side reactions, or degradation products.[3] These unwelcome entities can lead to inaccurate biological data, compromise the stability of the active pharmaceutical ingredient (API), and, in the worst-case scenario, introduce toxicity.[2] Therefore, robust analytical methodologies for purity assessment are indispensable throughout the drug development lifecycle.[1][4]

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis, particularly through combustion analysis, is a venerable and highly reliable technique for determining the elemental composition of a pure organic compound.[5][6] The principle is elegant in its simplicity: a sample is combusted in an oxygen-rich environment at high temperatures, converting the constituent elements into simple, quantifiable gases.[7] For Methyl 2-(benzyloxy)-5-bromobenzoate (C₁₅H₁₃BrO₃), this process provides a quantitative measure of its carbon, hydrogen, and, with specific methodologies, bromine content.

Theoretical Elemental Composition of Methyl 2-(benzyloxy)-5-bromobenzoate

A prerequisite for validating purity via elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula, C₁₅H₁₃BrO₃.

Molecular Weight: 321.17 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0115180.1556.11
HydrogenH1.011313.134.09
BromineBr79.90179.9024.88
OxygenO16.00348.0014.94
Total 321.18 100.02

Note: Slight variations in total percentage may occur due to rounding of atomic weights.

A Comparative Framework for Purity Validation

While elemental analysis provides a fundamental assessment of elemental composition, a comprehensive purity evaluation often necessitates orthogonal methods that probe different physicochemical properties of the compound.

Analytical TechniquePrincipleInformation ProvidedStrengths for Methyl 2-(benzyloxy)-5-bromobenzoateLimitations
Elemental Analysis Combustion of the sample and quantification of resulting elemental gases (CO₂, H₂O, HBr).[5]Percentage composition of C, H, Br, and other elements.Confirms the correct elemental ratios are present, indicating the absence of impurities with different elemental compositions.Does not distinguish between isomers. Insensitive to impurities with the same elemental composition.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.[4]Retention time and peak purity.Highly sensitive for detecting non-volatile impurities with different polarities. Can quantify known and unknown impurities.Requires a suitable chromophore for UV detection. Method development can be time-consuming.
Gas Chromatography (GC) Partitioning of volatile components between a mobile gas phase and a stationary phase.Retention time and peak purity.Excellent for detecting volatile impurities, such as residual solvents.Not suitable for non-volatile compounds like the target molecule without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed structural information, including the connectivity of atoms.Can identify and quantify impurities with different chemical structures, including isomers. ¹H NMR is particularly useful for quantitative analysis (qNMR).[6]Less sensitive than chromatographic methods for detecting trace impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight and fragmentation patterns.Confirms the molecular weight of the target compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a characteristic signature.Not inherently quantitative without coupling to a separation technique (e.g., LC-MS) and the use of standards.
Infrared (IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Presence of specific functional groups.Confirms the presence of key functional groups (e.g., ester carbonyl, ether linkage, aromatic rings).Provides limited information on the overall purity and is not suitable for quantification of minor components.

Experimental Protocol: Validating Purity by Combustion Analysis

The following protocol outlines the determination of Carbon, Hydrogen, and Bromine content in Methyl 2-(benzyloxy)-5-bromobenzoate.

Part 1: Carbon and Hydrogen (CHN) Analysis

This is a standard procedure for most elemental analyzers.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide, to ensure accuracy and linearity.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried Methyl 2-(benzyloxy)-5-bromobenzoate sample into a tin capsule.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

  • Gas Separation and Detection: The combustion gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂ (not relevant for this compound). The CO₂ and H₂O are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software calculates the percentage of carbon and hydrogen in the original sample based on the detector response and the sample weight.

Part 2: Bromine Analysis by Combustion with Ion Chromatography Detection

The determination of halogens requires a modified approach to capture and quantify the resulting hydrogen halide.

  • Sample Combustion: A precisely weighed sample (2-5 mg) is combusted in an oxygen atmosphere, typically within a specialized combustion apparatus, at a temperature of around 900-1000°C.[8]

  • Gas Absorption: The combustion gases, containing hydrogen bromide (HBr), are passed through an absorption solution, often a dilute aqueous solution of hydrogen peroxide, to trap the HBr as bromide ions (Br⁻).[9]

  • Ion Chromatography (IC) Analysis: The absorption solution is then injected into an ion chromatograph. The bromide ions are separated from other anions on an ion-exchange column and quantified by a conductivity detector.[10]

  • Calibration and Calculation: A calibration curve is generated using standard solutions of known bromide concentrations. The percentage of bromine in the original sample is then calculated based on the measured bromide concentration in the absorption solution and the initial sample weight.

Acceptance Criteria

For a new compound in a research and development setting, the experimentally determined elemental composition should be within ±0.4% of the theoretical values. This tolerance accounts for slight variations in sample purity and the inherent precision of the analytical method.

ElementTheoretical %Acceptable Range %
Carbon56.1155.71 - 56.51
Hydrogen4.093.69 - 4.49
Bromine24.8824.48 - 25.28

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_validation Validation & Release Synthesis Synthesis of Methyl 2-(benzyloxy)-5-bromobenzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification EA Elemental Analysis (C, H, Br) Purification->EA Ortho_Methods Orthogonal Methods (HPLC, NMR, MS) Purification->Ortho_Methods Data_Comparison Compare Experimental Data to Theoretical Values EA->Data_Comparison Ortho_Methods->Data_Comparison Purity_Confirmed Purity Confirmed (Meets Acceptance Criteria) Data_Comparison->Purity_Confirmed Pass Further_Purification Further Purification Required Data_Comparison->Further_Purification Fail

Caption: Workflow for the synthesis, purification, and purity validation of Methyl 2-(benzyloxy)-5-bromobenzoate.

Elemental_Analysis_Logic cluster_chn C & H Analysis cluster_br Bromine Analysis Compound Methyl 2-(benzyloxy)-5-bromobenzoate (C15H13BrO3) CHN_Combustion Combustion in O2 Compound->CHN_Combustion Br_Combustion Combustion in O2 Compound->Br_Combustion Gas_Separation Gas Chromatography CHN_Combustion->Gas_Separation TCD_Detection Thermal Conductivity Detector (TCD) Gas_Separation->TCD_Detection Results Experimental %C, %H, %Br TCD_Detection->Results Absorption Absorption of HBr Br_Combustion->Absorption IC_Analysis Ion Chromatography Absorption->IC_Analysis IC_Analysis->Results

Caption: Logical flow of elemental analysis for Methyl 2-(benzyloxy)-5-bromobenzoate.

Conclusion: An Integrated Approach to Purity Validation

Elemental analysis serves as a robust and indispensable tool for confirming the elemental composition and, by extension, the purity of synthetic compounds like Methyl 2-(benzyloxy)-5-bromobenzoate. Its strength lies in its quantitative accuracy and its direct assessment of the fundamental building blocks of the molecule. However, for a comprehensive and trustworthy purity profile, it is crucial to employ a multi-faceted approach. Integrating elemental analysis with orthogonal techniques such as HPLC and NMR spectroscopy provides a self-validating system that can confidently identify and quantify a wide range of potential impurities. This integrated strategy is not just good scientific practice; it is a critical component of ensuring the quality, safety, and efficacy of future medicines.

References

  • Combustion analysis. (2023). In Wikipedia. [Link]

  • Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). Talanta, 37(6), 595–598. [Link]

  • Elemental analysis. (n.d.). Weizmann Institute of Science. [Link]

  • Elemental Impurities in Pharmaceuticals. (n.d.). Normec Group. [Link]

  • FILAB. (n.d.). Bromine analysis laboratory by IC. [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. (2023). European Medicines Agency. [Link]

  • Impurities in Pharmaceutical Analysis: A Comprehensive Guide. (2025). Medikamenter Quality Services. [Link]

  • Introduction to Combustion Analysis. (2022). Chemistry LibreTexts. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]

  • Mitsui, T., & Sato, H. (1986). Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography. Bunseki Kagaku, 35(6), 517-521. [Link]

  • Perspective on halogenated organic compounds. (2023). Environmental Research, 236, 116744. [Link]

  • Quality Control During Drug Development. (2022). Technology Networks. [Link]

  • Scharf, H., & W. Fresenius, Z. (1995). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Anal Bioanal Chem, 352, 638–641. [Link]

  • The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2012). Journal of Medicinal Chemistry, 55(20), 8551–8564. [Link]

  • United States Pharmacopeia. (n.d.). Elemental Impurities—Procedures <233>. [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2015). U.S. Food and Drug Administration. [Link]

  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase. [Link]

Sources

Comparative

Spectroscopic Identification Guide: Methyl 2-(benzyloxy)-5-bromobenzoate &amp; Regioisomers

Executive Summary & Strategic Importance In the synthesis of salicylate-based active pharmaceutical ingredients (APIs), such as certain catecholamine mimics or enzyme inhibitors, Methyl 2-(benzyloxy)-5-bromobenzoate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the synthesis of salicylate-based active pharmaceutical ingredients (APIs), such as certain catecholamine mimics or enzyme inhibitors, Methyl 2-(benzyloxy)-5-bromobenzoate (CAS: 860000-78-8) is a critical intermediate. Its purity—specifically its regioisomeric purity—is paramount.

The bromination of salicylate derivatives or the benzylation of bromophenols can often yield mixtures of regioisomers (3-bromo, 4-bromo, 5-bromo, and 6-bromo). These isomers possess identical molecular weights (


 g/mol ) and similar polarity, making them difficult to distinguish by low-resolution LC-MS.

This guide provides a definitive spectroscopic workflow to unambiguously identify the 5-bromo target from its regioisomers. We prioritize


H NMR coupling analysis  as the primary self-validating system, supported by IR and 

C NMR data.

Structural Landscape of Regioisomers

Before analyzing spectra, we must define the structural differences that dictate the spectroscopic signals. The core scaffold is methyl 2-(benzyloxy)benzoate .[1][2] The variable is the bromine position.[3][4][5][6][7]

Isomer NameStructure CodeBr PositionKey Steric/Electronic Feature
Methyl 2-(benzyloxy)-5-bromobenzoate Target (5-Br) C-5 H-6 is isolated (meta to Br, ortho to Ester).
Methyl 2-(benzyloxy)-4-bromobenzoateIsomer A (4-Br)C-4H-6 has a neighbor (ortho coupling).
Methyl 2-(benzyloxy)-3-bromobenzoateIsomer B (3-Br)C-3Crowded "inner" position; 1,2,3-trisubstituted pattern.
Methyl 2-(benzyloxy)-6-bromobenzoateIsomer C (6-Br)C-6Steric Twist: Br forces ester out of plane.

Primary Identification Protocol: H NMR[8][9]

The most reliable method for distinguishing these isomers is the analysis of the aromatic coupling constants (


-values), specifically focusing on the proton at Position 6 (H-6) , which is ortho to the ester group.
The "H-6 Gateway" Test

The H-6 proton is typically the most deshielded aromatic signal (


 7.8 – 8.0 ppm) due to the anisotropic effect of the carbonyl group. Its splitting pattern is the diagnostic "fingerprint."
1. The Target: 5-Bromo Isomer[4]
  • H-6 Signal: Appears as a Doublet (d) .[3]

  • Coupling Constant (

    
    ): ~2.5 Hz  (Meta coupling to H-4).
    
  • Why? There is no proton at C-5 (occupied by Br). The nearest proton is at C-4 (meta).

  • Full Pattern:

    • H-6:

      
       7.95 (d, 
      
      
      
      Hz).
    • H-4:

      
       7.55 (dd, 
      
      
      
      Hz).
    • H-3:

      
       6.95 (d, 
      
      
      
      Hz).
2. The Imposter: 4-Bromo Isomer
  • H-6 Signal: Appears as a Doublet (d) .[3]

  • Coupling Constant (

    
    ): ~8.5 Hz  (Ortho coupling to H-5).
    
  • Why? C-5 is unsubstituted, allowing strong ortho coupling.

  • Differentiation: If your H-6 doublet has a large split (

    
     Hz), reject the batch ; it is the 4-bromo isomer.
    
3. The Imposter: 3-Bromo Isomer
  • H-6 Signal: Appears as a Doublet of Doublets (dd) or Doublet (d) with

    
     Hz.[3][7]
    
  • Pattern: The spectrum will show two large doublets and one triplet (or dd acting as a triplet) for H-5.

Comparative NMR Data Table
ProtonTarget (5-Br) Isomer A (4-Br) Isomer B (3-Br)
H-6 (Ortho to Ester)

7.95 (d,

Hz)

7.80 (d,

Hz)

7.75 (dd,

Hz)
H-4

7.55 (dd,

Hz)
— (Br substituted)

7.65 (dd,

Hz)
H-3 (Ortho to OR)

6.95 (d,

Hz)

7.15 (d,

Hz)
— (Br substituted)
H-5 — (Br substituted)

7.40 (dd,

Hz)

7.10 (t,

Hz)
OCH


3.90 (s)

3.88 (s)

3.92 (s)
OCH

Ph

5.15 (s)

5.18 (s)

5.12 (s)

Note: Chemical shifts (


) are approximate (CDCl

) and may vary slightly with concentration, but coupling patterns (

) are invariant.

Secondary Validation: IR & MS

While NMR is definitive, IR and MS provide supporting evidence, particularly for the sterically hindered 6-bromo isomer.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (

    
    ): 
    
    • 5-Br, 4-Br, 3-Br: The ester is coplanar with the ring, conjugated.

      
       cm
      
      
      
      .
    • 6-Br: The bulky bromine at the ortho position forces the ester group out of planarity, reducing conjugation. This results in a hypsochromic shift (higher wavenumber) to

      
       cm
      
      
      
      .
Mass Spectrometry (MS)[5][8][9][10][11]
  • Fragmentation: All isomers show

    
     peaks at m/z 320/322 (1:1 ratio due to 
    
    
    
    Br/
    
    
    Br).
  • Differentiation:

    • Ortho Effect (3-Br & 6-Br): Isomers with substituents ortho to the ester or ether often show distinctive "ortho effect" elimination pathways (e.g., loss of ROH) that are suppressed in the 4-Br and 5-Br isomers.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (5-Br)

To validate the spectra, synthesize the target from a known precursor.

  • Reagents: Methyl 5-bromosalicylate (1.0 eq), Benzyl bromide (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), Acetone (0.2 M).
  • Procedure:

    • Dissolve Methyl 5-bromosalicylate in acetone.

    • Add K

      
      CO
      
      
      
      and stir for 15 min at RT (deprotonation).
    • Add Benzyl bromide dropwise.

    • Reflux for 4–6 hours. Monitor TLC (Hexane/EtOAc 8:2).

    • Filter inorganic salts, concentrate filtrate.[8]

    • Purification: Recrystallize from Ethanol/Water or purify via silica column.

  • Expected Result: White crystalline solid, mp 95–98 °C.

Protocol B: NMR Sample Preparation
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for sharp resolution of aromatic couplings. DMSO-
    
    
    
    is an alternative if solubility is an issue, but shifts will vary.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 1s delay). Crucial: Ensure sufficient digital resolution (Hz/pt) to resolve the 2.5 Hz meta coupling.

Decision Tree Visualization

The following diagram illustrates the logical flow for identifying the specific isomer based on the H-6 proton signal.

IsomerID Start Analyze 1H NMR Aromatic Region Focus on H-6 (most deshielded, ~7.9 ppm) SplitType What is the splitting pattern of H-6? Start->SplitType Doublet Doublet (d) SplitType->Doublet Complex Doublet of Doublets (dd) or Triplet SplitType->Complex CheckJ Check Coupling Constant (J) Doublet->CheckJ Isomer3 IDENTIFIED: 3-Bromo Isomer Complex->Isomer3 Usually dd (8, 1.5 Hz) SmallJ Small J (~2.5 Hz) (Meta Coupling) CheckJ->SmallJ J < 3 Hz LargeJ Large J (~8.5 Hz) (Ortho Coupling) CheckJ->LargeJ J > 7 Hz Target IDENTIFIED: Methyl 2-(benzyloxy)-5-bromobenzoate (Target) SmallJ->Target Isomer4 IDENTIFIED: 4-Bromo Isomer LargeJ->Isomer4

Figure 1: NMR logic flow for distinguishing the 5-bromo target from common regioisomers.

References

  • PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate (CID 44828933).[1][9] National Library of Medicine. Available at: [Link][1]

  • MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of Regioisomers. (Provides analogous coupling constant logic for brominated salicylate derivatives). Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzyloxy)-5-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(benzyloxy)-5-bromobenzoate
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